Anomeric Thermodynamic Stability: Alpha-D-Mannose Is 1.9 kJ mol⁻¹ More Stable Than Beta-D-Mannose in Aqueous Solution
Direct calorimetric measurement of the heat change accompanying mutarotation reveals that in D-mannose the α-anomer is 1,900 ± 80 J mol⁻¹ energetically more stable than the β-anomer at 25°C [1]. This contrasts sharply with D-glucose, where the β-anomer is more stable, and D-galactose, where the β-anomer is more stable by 1,300 ± 50 J mol⁻¹ [1]. The inversion in anomeric stability hierarchy arises from the axial C2‑OH in mannose, which stabilises the axial anomeric OH via reduced dipole‑dipole repulsion (the anomeric effect) [1]. For procurement, this means alpha-D-Mannose is the thermodynamically preferred solid form and the dominant species in aqueous equilibrium (67% α, 33% β), unlike glucose where the β-anomer predominates at equilibrium.
| Evidence Dimension | Relative anomeric free energy (ΔG) in aqueous solution at 25°C |
|---|---|
| Target Compound Data | α-D-Mannose more stable than β-D-mannose by 1,900 ± 80 J mol⁻¹ |
| Comparator Or Baseline | β-D-Mannose (0 J mol⁻¹ reference); D-Galactose: β-anomer more stable than α by 1,300 ± 50 J mol⁻¹; D-Glucose: β-anomer more stable than α [1] |
| Quantified Difference | α-D-Mannose is 1.9 kJ mol⁻¹ more stable than its β-anomer, whereas in glucose and galactose the β-anomer is the more stable form |
| Conditions | Aqueous solution, 25°C; isothermal microcalorimetry measuring heat of mutarotation (Takahashi et al., 1973, J Biochem 73:763-770) |
Why This Matters
The unique thermodynamic preference for the α-anomer in mannose—opposite to glucose and galactose—means that alpha-D-Mannose is both the predominant species at equilibrium and the most stable crystalline form, facilitating storage, formulation, and ensuring that kinetic assays initiated with pure α-anomer reflect the biologically relevant configuration.
- [1] Takahashi K, Hiromi K, Ono S. Calorimetric Studies on the Mutarotation of D-Galactose and D-Mannose. J Biochem. 1973;73(4):763-770. View Source
